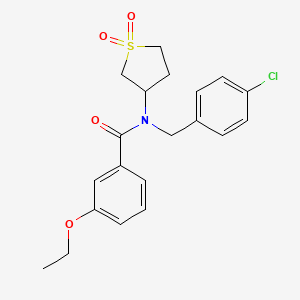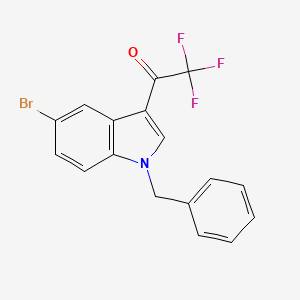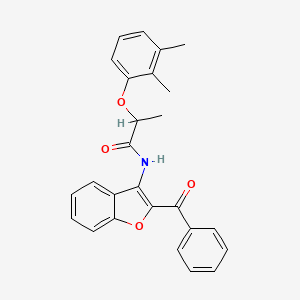![molecular formula C23H20ClN3O3S B11585715 (2Z)-2-(2-butoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11585715.png)
(2Z)-2-(2-butoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2-BUTOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazine derivatives This compound is characterized by its unique structure, which includes a butoxyphenyl group, a chlorophenyl group, and a thiazolotriazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(2-BUTOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves a multi-step process. One common method includes the condensation of 2-butoxybenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and an appropriate oxidizing agent to yield the final thiazolotriazine product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development studies.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (2Z)-2-[(2-BUTOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- (2Z)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2Z)-2-[(2-ETHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness: The presence of the butoxy group in (2Z)-2-[(2-BUTOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE distinguishes it from its analogs. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Propiedades
Fórmula molecular |
C23H20ClN3O3S |
|---|---|
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
(2Z)-2-[(2-butoxyphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H20ClN3O3S/c1-2-3-12-30-19-7-5-4-6-16(19)14-20-22(29)27-23(31-20)25-21(28)18(26-27)13-15-8-10-17(24)11-9-15/h4-11,14H,2-3,12-13H2,1H3/b20-14- |
Clave InChI |
ZZZSQSSIAJTDNZ-ZHZULCJRSA-N |
SMILES isomérico |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
SMILES canónico |
CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B11585638.png)
![5-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11585639.png)
![N,N-diethyl-2-{3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11585641.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11585645.png)
![1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11585647.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11585656.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585673.png)


![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11585687.png)

![1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide](/img/structure/B11585690.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585703.png)
![5-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11585705.png)
